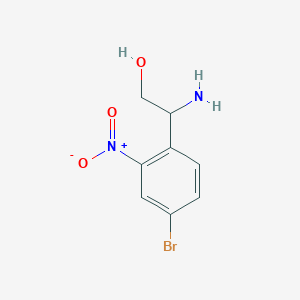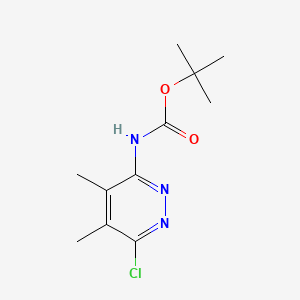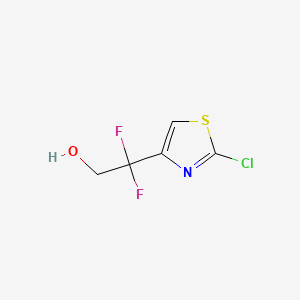methanone](/img/structure/B15304729.png)
[(2,6-Dimethylpyridin-3-yl)sulfanyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylpyridin-3-yl)sulfanylmethanone: is an organic compound characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, a sulfanyl group at position 3, and a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 2,6-dimethyl-3-pyridinethiol with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学研究应用
Chemistry: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activity and potential therapeutic applications.
Medicine: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone and its derivatives are explored for their pharmacological properties. They are evaluated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of dyes, polymers, and other high-value products.
作用机制
The mechanism of action of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, while the pyridine and phenylmethanone moieties can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s biological activity and therapeutic potential.
相似化合物的比较
(2,6-Dimethylpyridin-3-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2,6-Dimethylpyridin-3-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methanone group.
(2,6-Dimethylpyridin-3-yl)sulfanylpropane: Similar structure but with a propane group instead of a methanone group.
Uniqueness: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is unique due to the presence of both a sulfanyl group and a phenylmethanone moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.
属性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC 名称 |
S-(2,6-dimethylpyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C14H13NOS/c1-10-8-9-13(11(2)15-10)17-14(16)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI 键 |
NUWOGJJGDCNESD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)SC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)









![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)



